molecular formula C6H9N3O B1315676 3-(1H-imidazol-1-yl)propanamide CAS No. 43115-74-8

3-(1H-imidazol-1-yl)propanamide

Cat. No. B1315676
CAS RN: 43115-74-8
M. Wt: 139.16 g/mol
InChI Key: VMQUSGWKCTXCRS-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)propanamide is a chemical compound with the molecular formula C6H9N3O . It is also known as 1-(3-Aminopropyl)imidazole and is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : The synthesis of imidazole containing compounds involves various synthetic routes .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters

  • Summary of Application : The tested compounds exhibited better anti-Candida profiles than fluconazole .
  • Methods of Application : The compounds were synthesized and evaluated for anti-Candida activity .
  • Results or Outcomes : Compound 5j, namely (E)-3-(1 H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime emerged as the most active congener, with a MIC value of 0.0054 µmol/mL being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .

3. Synthesis of 1, 3-diazole derivatives

  • Summary of Application : Imidazole and its derivatives are used in the synthesis of various organic compounds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : Various synthetic routes are used for the synthesis of imidazole and its derived products .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

4. Proteomics Research

  • Summary of Application : “3-(1H-imidazol-1-yl)propanamide” is a biochemical used in proteomics research .
  • Methods of Application : This compound can be purchased and used in various biochemical experiments .
  • Results or Outcomes : The outcomes of these experiments would depend on the specific research question and experimental design .

5. Anticancer Activity of Imidazole Derivatives

  • Summary of Application : Imidazole derivatives have been synthesized and evaluated for their anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
  • Methods of Application : The compounds were synthesized and their anticancer activity was evaluated using the MTT assay .
  • Results or Outcomes : The outcomes of these experiments would depend on the specific research question and experimental design .

6. Synthesis of N-Phenyl-Substituted Propanamides

  • Summary of Application : An alternative pathway has been designed for the preparation of N-phenyl-substituted propanamides .
  • Methods of Application : The compounds were synthesized using the designed pathway .
  • Results or Outcomes : The outcomes of these experiments would depend on the specific research question and experimental design .

properties

IUPAC Name

3-imidazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQUSGWKCTXCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555672
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)propanamide

CAS RN

43115-74-8
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3.4 g (49.9 mmoles) of imidazole, 3.55 g (49.9 mmoles) of acrylamide, and 7.6 g (49.9 mmoles) of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBu) in 100 mL of sieve dried acetonitrile was heated at 80° C. under nitrogen for 2.0 hours. The mixture was let cool, where upon the product crystallized out of the solution.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FA Binjubair, JE Parker, AG Warrilow, K Puri… - …, 2020 - Wiley Online Library
Fungal infections are a global issue affecting over 150 million people worldwide annually, with 750 000 of these caused by invasive Candida infections. Azole drugs are the frontline …
E TATAR - 2020 - openaccess.marmara.edu.tr
Fungal infections are a global issue affecting over 150 million people worldwide annually, with 750 000 of these caused by invasiveCandidainfections. Azole drugs are the frontline …
Number of citations: 0 openaccess.marmara.edu.tr
FAS Binjubair - 2021 - orca.cardiff.ac.uk
Fungal infections are a global issue affecting over 150 million people worldwide annually with 750,000 of these caused by invasive Candida infections. The outcomes of life-threatening …
Number of citations: 2 orca.cardiff.ac.uk
G Zbancioc, II Mangalagiu, C Moldoveanu - Ultrasonics Sonochemistry, 2015 - Elsevier
In this study a straightforward and efficient approach concerning synthesis of 1,3-diazole derivatives under ultrasound (US) irradiation as well as under conventional thermal heating (TH…
Number of citations: 44 www.sciencedirect.com
W Liu, Y Liu, H Fan, M Liu, J Han, Y An… - Journal of Medicinal …, 2022 - ACS Publications
The design of novel dual-target (COX-2/CYP51) inhibitors was proposed in the study, and three series of compounds were constructed though the pathway of skeleton screening and …
Number of citations: 6 pubs.acs.org

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